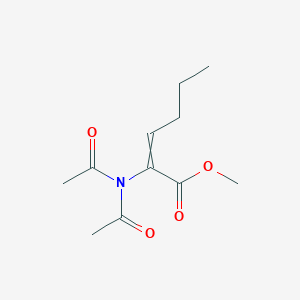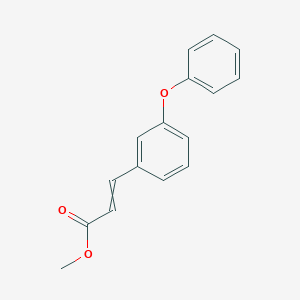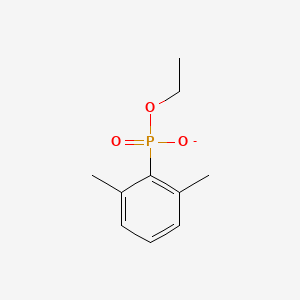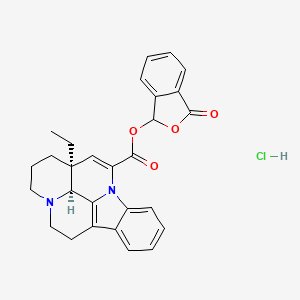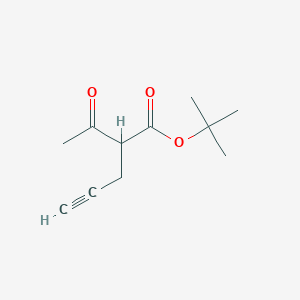
Tert-butyl 2-acetylpent-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-acetylpent-4-ynoate is an organic compound with a unique structure that includes a tert-butyl group, an acetyl group, and a pent-4-ynoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-acetylpent-4-ynoate typically involves the reaction of tert-butyl alcohol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-acetylpent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with substituted acetyl groups.
Applications De Recherche Scientifique
Tert-butyl 2-acetylpent-4-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl 2-acetylpent-4-ynoate involves its interaction with various molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of intermediates that can further react to produce different products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl acetate: Similar structure but lacks the pent-4-ynoate moiety.
Tert-butyl alcohol: Contains the tert-butyl group but lacks the acetyl and pent-4-ynoate groups.
Pent-4-ynoic acid: Contains the pent-4-ynoate moiety but lacks the tert-butyl and acetyl groups
Uniqueness
The presence of both the tert-butyl and acetyl groups, along with the pent-4-ynoate moiety, makes it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
80250-03-9 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
tert-butyl 2-acetylpent-4-ynoate |
InChI |
InChI=1S/C11H16O3/c1-6-7-9(8(2)12)10(13)14-11(3,4)5/h1,9H,7H2,2-5H3 |
Clé InChI |
PYTMHYLPHOKMFU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC#C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)

![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)
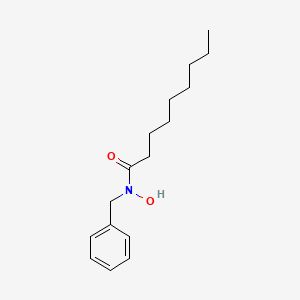
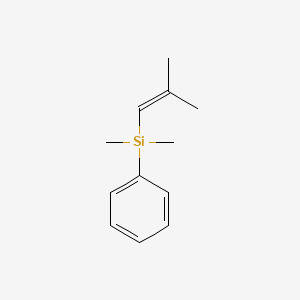
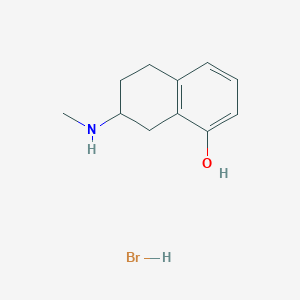
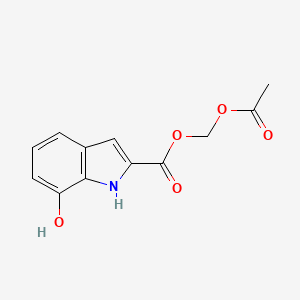

![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
